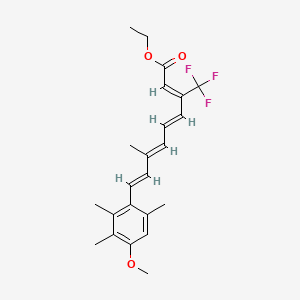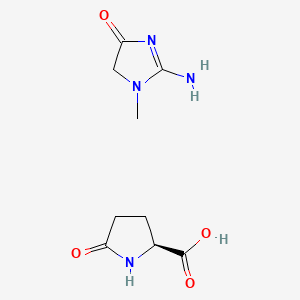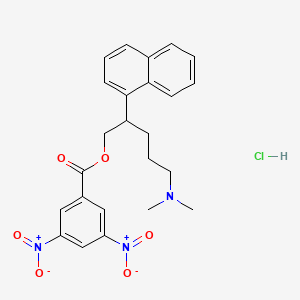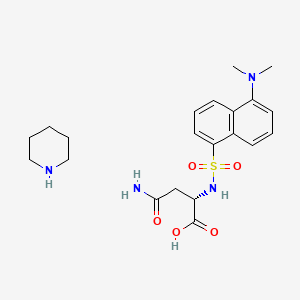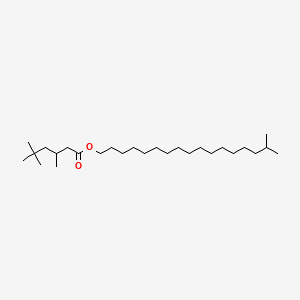
Isostearyl isononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isostearyl isononanoate is an ester derived from isostearyl alcohol and isononanoic acid. It is widely used in the cosmetics and personal care industry due to its excellent emollient properties, which help to soften and smooth the skin. This compound is known for its ability to enhance the texture and sensory feel of cosmetic formulations, making it a popular ingredient in various skincare and haircare products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isostearyl isononanoate is synthesized through an esterification reaction between isostearyl alcohol and isononanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted at elevated temperatures to ensure efficient conversion. The product is then purified through distillation or other separation techniques to obtain the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
Isostearyl isononanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isostearyl alcohol and isononanoic acid. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of different esters .
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide)
Major Products Formed
Hydrolysis: Isostearyl alcohol, isononanoic acid
Transesterification: Various esters depending on the alcohol used
Scientific Research Applications
Isostearyl isononanoate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study esterification and hydrolysis reactions. In biology, it is utilized in formulations to study skin permeability and the effects of emollients on skin hydration. In medicine, it is incorporated into topical formulations to enhance the delivery of active pharmaceutical ingredients. In the cosmetics industry, it is widely used in skincare and haircare products to improve texture, spreadability, and sensory attributes .
Mechanism of Action
Isostearyl isononanoate exerts its effects primarily through its emollient properties. It forms a thin, non-greasy film on the skin’s surface, which helps to reduce transepidermal water loss and maintain skin hydration. The compound’s molecular structure allows it to penetrate the stratum corneum, enhancing skin softness and smoothness. Additionally, it can improve the spreadability and absorption of other ingredients in cosmetic formulations .
Comparison with Similar Compounds
Similar Compounds
- Isononyl isononanoate
- Ethylhexyl isononanoate
- Cetearyl isononanoate
Comparison
Isostearyl isononanoate is unique due to its branched-chain structure, which provides superior emollient properties compared to its straight-chain counterparts. This structure allows for better skin penetration and a more pleasant sensory feel. While similar compounds like isononyl isononanoate and ethylhexyl isononanoate also offer emollient benefits, this compound is often preferred in formulations requiring a non-greasy, lightweight texture .
Properties
CAS No. |
163564-45-2 |
|---|---|
Molecular Formula |
C27H54O2 |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
16-methylheptadecyl 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/C27H54O2/c1-24(2)20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-29-26(28)22-25(3)23-27(4,5)6/h24-25H,7-23H2,1-6H3 |
InChI Key |
ONJJOWWTHJFYOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)CC(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


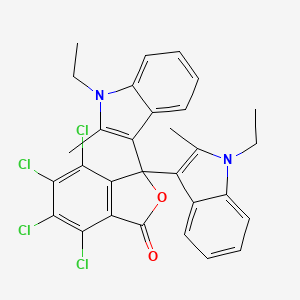
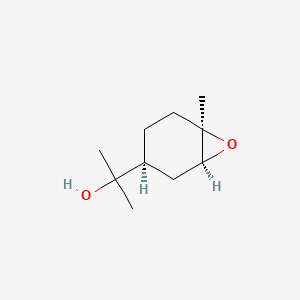
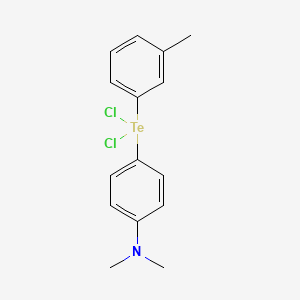
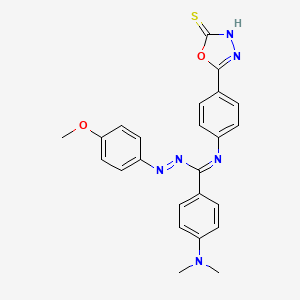
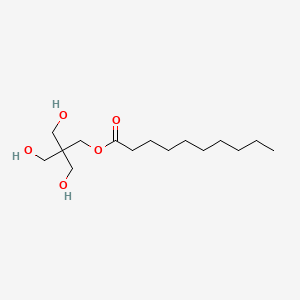
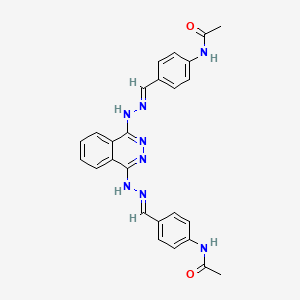
![2-((1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one](/img/structure/B12710336.png)



